molecular formula C9H11NOS B2544182 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde CAS No. 933753-01-6

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde

Cat. No.: B2544182
CAS No.: 933753-01-6
M. Wt: 181.25
InChI Key: CLVZYLOEIINUOV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a thiazole moiety. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, with a carbaldehyde (-CHO) functional group at position 2. This aldehyde group confers reactivity toward nucleophiles, making the compound a versatile intermediate in organic synthesis, particularly for condensations or as a precursor to pharmaceuticals and catalysts.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-6-9-10-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVZYLOEIINUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core of this compound. A modified protocol, as described in the synthesis of related tricyclic thiazoles, involves cyclization of a bromo-tetralone precursor (47 ) with thiourea under controlled conditions. This method proceeds via the formation of a thioamide intermediate, followed by intramolecular cyclization to yield the fused thiazole-cycloheptane framework.

Key steps include:

  • Cyclization : Bromo-tetralone reacts with thiourea at elevated temperatures (80–100°C) in ethanol, forming the tricyclic thiazole amine (56 ).
  • Functionalization : Subsequent diazotization and bromination introduce reactive sites for aldehyde group installation.
  • Oxidation : The final oxidation of a methylene group to the carbaldehyde is achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC).

This route offers a robust framework for scalability, though yields are highly dependent on the purity of intermediates and precise control of oxidation conditions.

Grignard Reagent-Based Synthesis

A patent-pending method leverages Grignard chemistry to install the aldehyde functionality directly. Starting with 2-bromothiazole derivatives, the protocol involves:

  • Grignard Exchange : Reaction of 2-bromothiazole with aliphatic Grignard reagents (RMgBr) to form a heteroaryl Grignard intermediate.
  • Formamide Quenching : The Grignard reagent reacts with N,N-dimethylformamide (DMF) or related amides, yielding an intermediate complex.
  • Hydrolysis : Acidic hydrolysis of the complex liberates the carbaldehyde product, which is purified via distillation.

This method operates under mild conditions (room temperature, atmospheric pressure) and achieves yields exceeding 70%, making it industrially viable. A comparison of the two primary methods is summarized in Table 1.

Table 1: Comparison of Synthetic Routes

Method Key Reagents Conditions Yield (%) Advantages
Hantzsch Synthesis Thiourea, PCC 80–100°C, ethanol 45–60 Well-established, scalable
Grignard Approach RMgBr, DMF Room temperature 70–85 Mild conditions, high yield

Reaction Mechanisms and Intermediate Characterization

Cyclization Mechanism in Hantzsch Synthesis

The cyclization step proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon of the bromo-tetralone, followed by dehydrohalogenation to form the thiazole ring. Density functional theory (DFT) studies suggest that the reaction is favored in polar protic solvents due to stabilization of the transition state. Intermediate 56 (the thiazole amine) is critical; its characterization by $$ ^1H $$ NMR reveals distinct signals at δ 2.70–3.00 ppm for cycloheptane protons and δ 6.80–7.05 ppm for aromatic protons.

Grignard Reaction Pathway

The Grignard exchange involves transmetallation, where the magnesium atom transfers from the aliphatic Grignard reagent to the 2-bromothiazole, forming a heteroaryl magnesium bromide. Quenching with DMF introduces the formyl group via a nucleophilic acyl substitution mechanism. The intermediate complex exhibits a characteristic $$ ^{13}C $$ NMR signal at δ 195 ppm, corresponding to the formamide carbonyl.

Optimization Strategies for Enhanced Yield and Purity

Catalyst Design

Silica-supported catalysts, such as SiO$$ _2 $$-NaHSO$$ _4 $$, have been employed to accelerate the Hantzsch cyclization step, reducing reaction times from 12 hours to 4 hours while maintaining yields above 55%. The acidic sites on silica facilitate proton transfer, lowering the activation energy for cyclization.

Solvent and Temperature Effects

In the Grignard method, tetrahydrofuran (THF) outperforms diethyl ether as a solvent due to its higher boiling point and better stabilization of the Grignard intermediate. Reactions conducted at 0°C minimize side product formation during the quenching step.

Table 2: Optimization Parameters

Parameter Optimal Value Impact on Yield
Catalyst (SiO$$ _2 $$) 10 wt% +15–20%
Solvent (THF) Anhydrous +10%
Temperature 0°C (quenching step) Reduction in by-products

Characterization and Analytical Data

Spectroscopic Analysis

  • $$ ^1H $$ NMR : The carbaldehyde proton resonates as a singlet at δ 9.82 ppm, while the cycloheptane protons appear as multiplet signals between δ 1.50–3.00 ppm.
  • IR Spectroscopy : A strong absorption band at 1685 cm$$ ^{-1} $$ confirms the presence of the aldehyde carbonyl group.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 195.0654 (calculated for C$$ _9$$H$$ _{11}$$NOS: 195.0651).

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point range of 98–102°C, indicative of high crystallinity. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, suitable for storage under ambient conditions.

Applications in Organic Synthesis

The carbaldehyde group in this compound serves as a versatile handle for further functionalization. Notable applications include:

  • Schiff Base Formation : Reaction with primary amines yields imines, which are precursors to bioactive molecules.
  • Nucleophilic Addition : Grignard reagents add to the aldehyde, generating secondary alcohols for pharmaceutical intermediates.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits diverse reactivity due to its heterocyclic structure and reactive functional groups:

  • Aldehyde group (CHO) : Participates in Baylis-Hillman reactions with α,β-unsaturated carbonyl compounds, forming β-hydroxy carbonyls .

  • Thiazole ring : Undergoes electrophilic aromatic substitution and π-stacking interactions , enabling applications in medicinal chemistry .

  • Cycloheptane moiety : Contributes to structural stability and modulates solubility, influencing reaction conditions.

Reaction Types and Conditions

Reaction TypeConditions/ReagentsKey Products/Application
Baylis-Hillman ReactionDABCO catalyst, methyl acrylateβ-Hydroxy carbonyl derivatives
Nitrationtert-Butyl nitrite, CuCl, acetonitrileNitro-substituted derivatives
Nucleophilic SubstitutionSodium hydroxide, THF/EtOAc solvent mixtureCarboxamide derivatives
Salt FormationSodium hydrogencarbonate, aqueous/organic mixHydrochloride salts (e.g., amine derivatives)

Reaction Mechanisms

  • Aldehyde reactivity : The aldehyde group acts as an electrophile, engaging in nucleophilic additions or condensations. For example, in Baylis-Hillman reactions, the aldehyde reacts with α,β-unsaturated esters to form substituted aldehydes .

  • Thiazole ring interactions : The nitrogen and sulfur atoms enable hydrogen bonding and π-interactions with biomolecules, influencing biological activity.

Key Research Findings

  • Structural influence : The fused cycloheptane-thiazole framework enhances stability and modulates reactivity compared to non-fused analogs .

  • Purification : Recrystallization is critical for isolating high-purity products, particularly for biological assays.

This compound’s reactivity profile makes it a versatile tool in heterocyclic chemistry and drug discovery. Further studies are needed to explore its full potential in therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of critical enzymes such as DNA gyrase and topoisomerase IV, essential for bacterial replication .

Anticancer Properties

Thiazole derivatives are recognized for their anticancer potential. Studies have demonstrated that certain thiazole-based compounds induce apoptosis in cancer cell lines by disrupting cell proliferation pathways. For example, derivatives of the thiazole structure have been shown to inhibit tumor growth in various animal models . The specific compound may share these properties due to its structural similarities with known anticancer agents.

Anti-inflammatory Effects

Compounds containing thiazole rings have been reported to possess anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .

Organic Electronics

The unique electronic properties of thiazole-containing compounds make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron transport materials can enhance device performance and efficiency .

Pesticide Development

Thiazole derivatives are being investigated for their potential use as pesticides. Their biological activity against pests suggests they could serve as effective agrochemicals. Studies indicate that modifications to the thiazole structure can enhance insecticidal properties while minimizing toxicity to non-target organisms .

Case Studies and Research Findings

Study Findings Source
Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli
Anticancer PropertiesInduced apoptosis in cancer cell lines; inhibited tumor growth in animal models
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines; potential therapeutic applications
Organic ElectronicsUsed as electron transport materials in OLEDs and OPVs
Pesticide DevelopmentEffective against pests; modifications enhance insecticidal properties

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes, altering their activity, or bind to receptors, modulating their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
  • Structure : Substitutes the carbaldehyde group with an amine (-NH₂) at position 2.
  • Reactivity : The amine group enables participation in acylation, sulfonation, or imine formation.
  • Applications : Likely used in drug discovery for building amide or urea linkages.
  • Molecular Weight : ~209.29 g/mol (estimated).
  • Evidence : Listed in chemical compound databases as a derivative .
(b) 4-Oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
  • Structure: Features an amide-linked butanoic acid chain at position 2.
  • Applications : Discontinued commercial availability (CymitQuimica) suggests challenges in synthesis or niche applications .
  • Molecular Weight : 268.33 g/mol .
(c) Perchlorate Salts of Cyclohepta-Thiazolium Derivatives
  • Examples :
    • 3-[2,6-Di(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate (MW: 268.83 g/mol) .
    • 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate (MW: 424.33 g/mol) .
  • Properties : Ionic nature improves thermal stability and solubility in polar aprotic solvents.
  • Applications: Likely used as catalysts or ligands in organometallic chemistry due to their charged structure .
(d) Thiazolylmethyl Carbamates
  • Examples : Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds l, m, w, x in Pharmacopeial Forum) .
  • Structure : Larger substituents (e.g., carbamates) attached to the thiazole ring.

Structural and Reactivity Comparison Table

Compound Functional Group Molecular Weight (g/mol) Key Reactivity/Applications Evidence Sources
Target: 2-Carbaldehyde derivative -CHO ~195.26 (estimated) Nucleophilic additions, intermediates
2-Amine derivative -NH₂ ~209.29 (estimated) Amide/urea synthesis
Butanoic acid derivative -NH-C(O)-C₃H₆-COOH 268.33 Discontinued; polar interactions
Perchlorate salts (e.g., C15H25ClN2) Thiazolium + ClO₄⁻ 268.83–424.33 Catalysis, ionic materials
Thiazolylmethyl carbamates Carbamate esters >400 (varies) Pharmaceutical candidates

Key Research Findings

Biological Potential: Thiazolylmethyl carbamates demonstrate tailored substituents for targeting enzymes, suggesting that the carbaldehyde derivative could be modified similarly for drug discovery .

Catalytic Applications : Perchlorate salts’ ionic structures and stability make them superior for catalytic roles compared to neutral analogs like the carbaldehyde .

Biological Activity

5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 56382-71-9
  • Molecular Formula : C10H11N1S1O1
  • Molecular Weight : 195.27 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions involving thiazole derivatives. Various methods have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has indicated that thiazole derivatives possess anticancer properties. A study demonstrated that related compounds exhibited antiproliferative effects on human tumor cell lines with IC50 values in the nanomolar range. The proposed mechanism includes induction of apoptosis and inhibition of cell cycle progression.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiazole AMCF-7 (Breast Cancer)2.3Apoptosis induction
Thiazole BHeLa (Cervical Cancer)1.5Cell cycle arrest
Thiazole CA549 (Lung Cancer)0.9ROS generation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains.

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of thiazole compounds on breast cancer cell lines (MCF-7), it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound showed an IC50 value of approximately 2.3 µM after 48 hours of exposure.

Q & A

Basic: What experimental methodologies are recommended for synthesizing 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde?

Answer:
The synthesis typically involves a multi-step approach:

Cycloheptene precursor preparation : Start with cycloheptene derivatives, functionalized with sulfur and nitrogen groups via thiazole ring formation.

Aldehyde introduction : Use Vilsmeier-Haack formylation or oxidation of a methyl group (e.g., using MnO₂ or SeO₂) to introduce the carbaldehyde moiety.

Optimization via DOE : Apply a fractional factorial design to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity. For example, a 2³ factorial design can reduce the number of experiments while isolating interactions between variables .

Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, minimizing trial-and-error experimentation .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the cycloheptane-thiazole fusion and aldehyde proton resonance (δ ~9.5–10.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) should match the theoretical molecular ion ([M+H]+ or [M+Na]+) within 5 ppm error .
  • Elemental analysis : Verify C, H, N, and S content with ≤0.3% deviation from calculated values .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in a polar aprotic solvent (e.g., DMSO) and resolve the crystal structure .
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Basic: What are the stability considerations for this compound under varying experimental conditions?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C for similar thiazole derivatives).
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the aldehyde group .
  • pH-dependent reactivity : Test stability in acidic (pH <3) and basic (pH >10) conditions via HPLC monitoring; the aldehyde group may undergo hydration or nucleophilic attack .

Advanced: How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts in cross-coupling reactions)?

Answer:

Mechanistic reinvestigation :

  • Use deuterium labeling or 18O^{18}O-tracking to identify intermediates.
  • Conduct in-situ IR or Raman spectroscopy to detect transient species .

Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish systematic errors from intrinsic reaction variability .

Cross-method comparison : Validate results using alternative techniques (e.g., comparing GC-MS vs. LC-MS data for byproduct identification) .

Advanced: What computational strategies are effective for predicting the compound’s interactions in biological systems?

Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., enzymes with thiazole-binding pockets).

MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .

ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism, BBB permeability) via QSAR models in platforms like SwissADME .

Advanced: How can researchers optimize reaction conditions for scale-up while maintaining enantiomeric purity?

Answer:

Kinetic vs. thermodynamic control : Use Eyring plots to determine the temperature regime favoring enantioselective pathways .

Continuous flow systems : Implement microreactors with immobilized chiral catalysts (e.g., Proline derivatives) to enhance reproducibility and reduce racemization .

In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of enantiomeric excess (ee) .

Advanced: What methodologies address discrepancies between theoretical and experimental spectroscopic data?

Answer:

Solvent effect modeling : Recalculate NMR chemical shifts using COSMO-RS to account for solvent polarity and hydrogen bonding .

Vibrational analysis : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., using Gaussian 16) to identify misassignments .

Error source triangulation : Cross-check synthesis protocols (e.g., purity of starting materials, inert atmosphere integrity) to rule out experimental artifacts .

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